5-Bromo-2-methoxyaniline
Overview
Description
5-Bromo-2-methoxyaniline: is an organic compound with the molecular formula C7H8BrNO . It is also known by the synonym 2-Amino-4-bromoanisole . This compound is characterized by the presence of a bromine atom and a methoxy group attached to an aniline ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxyaniline typically involves the bromination of 2-methoxyaniline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the aniline ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process that includes the protection of the amino group, bromination, and subsequent deprotection. This ensures high yield and purity of the final product. The process is optimized for large-scale production with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methoxyaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: The nitro group in the compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-methoxy-5-substituted anilines.
Oxidation Products: Various oxidized derivatives including quinones.
Reduction Products: Corresponding amines and other reduced forms
Scientific Research Applications
Chemistry: 5-Bromo-2-methoxyaniline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of drugs and bioactive molecules. It is involved in the development of potential therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives find applications in material science and polymer chemistry .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
- 2-Bromo-4-methoxyaniline
- 2-Bromo-5-methoxyaniline
- 4-Bromo-2-methylaniline
Comparison: 5-Bromo-2-methoxyaniline is unique due to the specific positioning of the bromine and methoxy groups on the aniline ring. This positioning can significantly influence its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in synthesis and industrial processes .
Properties
IUPAC Name |
5-bromo-2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGNSNDTPPIYPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393895 | |
Record name | 5-bromo-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6358-77-6 | |
Record name | 5-bromo-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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